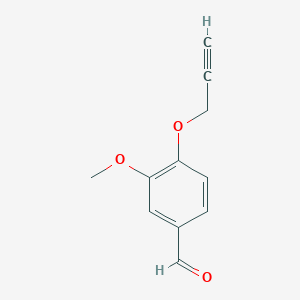

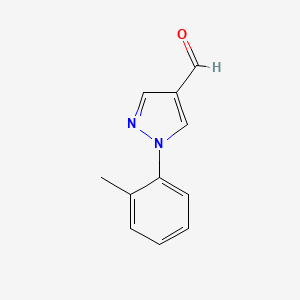

![molecular formula C18H22N2O B1351553 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine CAS No. 54041-93-9](/img/structure/B1351553.png)

1-[(4-Methoxyphenyl)-phenylmethyl]piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

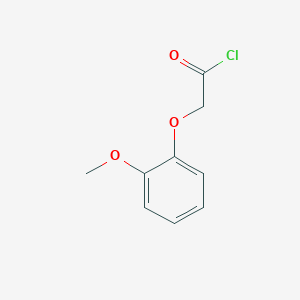

1-(4-Methoxyphenyl)-phenylmethyl]piperazine (MPP) is a novel compound that has been studied for its potential applications in a variety of scientific fields. MPP is a piperazine derivative and is composed of a benzene ring connected to a piperazine ring. It is an aromatic compound with a molecular weight of 219.3 g/mol and a boiling point of 211 °C. MPP has been studied for its potential applications in medicinal chemistry, biochemistry, pharmacology, and other scientific fields.

Wissenschaftliche Forschungsanwendungen

Piperazine Derivatives in Therapeutic Use

Piperazine derivatives, including 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine, are of significant interest in drug design due to their wide range of therapeutic applications. These applications span from central nervous system (CNS) agents to anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles. The flexibility of the piperazine ring as a pharmacophore allows for the design of molecules with varied medicinal potential, influenced significantly by the substitution pattern on the piperazine nucleus. This versatility underlines the importance of piperazine derivatives in drug discovery and development (Rathi, Syed, Shin, & Patel, 2016).

Metabolic Pathways and Drug Development

The metabolic pathways of arylpiperazine derivatives, including this compound, are crucial in the clinical application of these compounds. These derivatives are metabolized through processes like CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which have varied effects on neurotransmitter receptors. Understanding these pathways is key in developing drugs with minimal side effects and optimal therapeutic efficacy (Caccia, 2007).

Anti-mycobacterial Activity

Piperazine and its analogues have shown significant anti-mycobacterial activity, especially against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review of piperazine-based anti-TB molecules highlights the role of piperazine as a core structure in developing new, safer, selective, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Emerging Treatment Options

Emerging treatment options for cryptosporidiosis, a disease caused by the protozoan parasite Cryptosporidium, have seen the development of new therapeutics. Among these, piperazine derivatives like MMV665917 have shown potent activity in animal models, highlighting the potential of piperazine compounds in addressing infections associated with diarrhea, malnutrition, and cognitive deficits in children (Love & Choy, 2021).

Wirkmechanismus

Target of Action

The compound is a derivative of piperazine, a class of compounds known to interact with a variety of receptors in the body

Mode of Action

Piperazine derivatives are known to interact with their targets in a variety of ways, including acting as agonists, antagonists, or modulators . The specific interactions of this compound with its targets, and the resulting changes, are areas of ongoing research.

Biochemical Pathways

Given the diversity of piperazine derivatives and their wide range of biological effects, it is likely that this compound affects multiple pathways

Biochemische Analyse

Biochemical Properties

1-[(4-Methoxyphenyl)-phenylmethyl]piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with serotonin and dopamine receptors, which are crucial for neurotransmission. The nature of these interactions involves binding to the receptors and modulating their activity, which can influence neurotransmitter release and uptake .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the serotonin and dopamine signaling pathways, leading to changes in neurotransmitter levels and receptor activity. This can result in altered gene expression and metabolic processes within the cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to serotonin and dopamine receptors, acting as an agonist or antagonist depending on the receptor subtype. This binding can inhibit or activate the receptors, leading to downstream effects on neurotransmitter release and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in receptor activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. High doses can also result in toxic or adverse effects, including neurotoxicity and behavioral changes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations. These metabolic processes can affect the compound’s bioavailability and efficacy. Additionally, it can influence metabolic flux and metabolite levels within the cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various tissues, including the brain. Its localization and accumulation within tissues can affect its activity and function. Transporters and binding proteins play a crucial role in mediating these processes .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization within subcellular structures can influence its interactions with biomolecules and its overall efficacy .

Eigenschaften

IUPAC Name |

1-[(4-methoxyphenyl)-phenylmethyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c1-21-17-9-7-16(8-10-17)18(15-5-3-2-4-6-15)20-13-11-19-12-14-20/h2-10,18-19H,11-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEBOYBVMAZLNLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)N3CCNCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389905 |

Source

|

| Record name | 1-[(4-methoxyphenyl)-phenylmethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54041-93-9 |

Source

|

| Record name | 1-[(4-methoxyphenyl)-phenylmethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

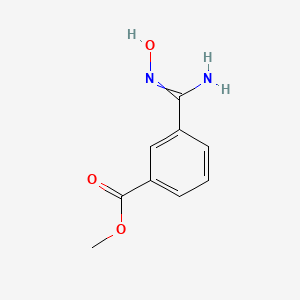

![Methyl 2-(benzoylamino)-3-{[(2,4-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B1351470.png)

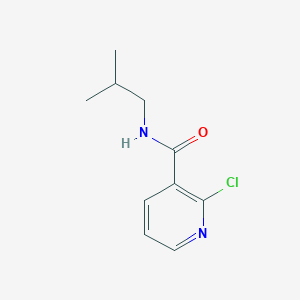

![4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B1351491.png)

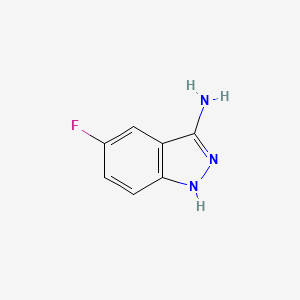

![5-[1-(4-methoxyphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1351508.png)

![3-(3,4-Dimethoxyphenyl)-3-[(4-fluoro-benzoyl)amino]propanoic acid](/img/structure/B1351528.png)

![[2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid](/img/structure/B1351534.png)